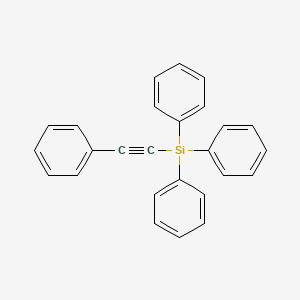
Silane, triphenyl(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(phenylethynyl)silane is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(phenylethynyl)silane can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with phenyltrichlorosilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of triphenyl(phenylethynyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reagents such as carbon nanotube-gold nanohybrids.
Reduction: It acts as a reductant in catalytic hydrogen deuterium exchange reactions.
Substitution: It participates in hydrosilylation reactions to produce enolsilanes.
Common Reagents and Conditions
Oxidation: Carbon nanotube-gold nanohybrids as catalysts.
Reduction: N-heterocyclic carbene-Ir(III) complexes.
Substitution: Ruthenium complexes for hydrosilylation
Major Products
Oxidation: α-O-silylated acyloin derivatives.
Reduction: Deuterated silanes.
Substitution: Enolsilanes
Scientific Research Applications
Triphenyl(phenylethynyl)silane has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of triphenyl(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar structure but with a silyl group instead of the phenylethynyl group.
Trimethyl(phenylethynyl)silane: Contains three methyl groups instead of phenyl groups.
Uniqueness
Triphenyl(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
4131-46-8 |
|---|---|
Molecular Formula |
C26H20Si |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
triphenyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C26H20Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
InChI Key |
MGTOFLSIIRHBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
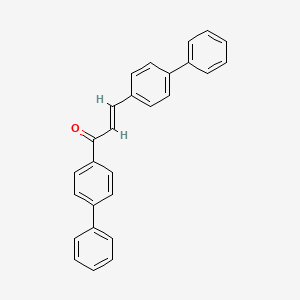
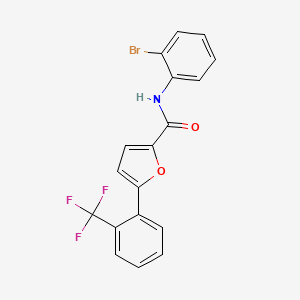

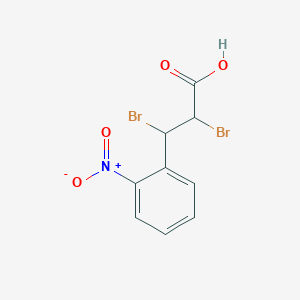
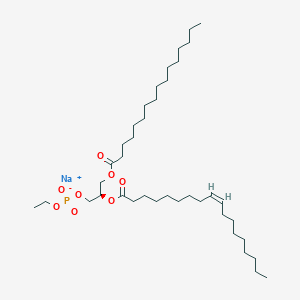
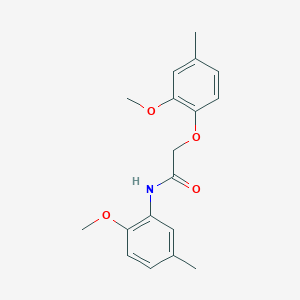

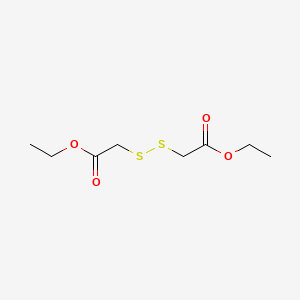



![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
